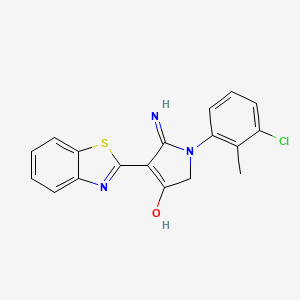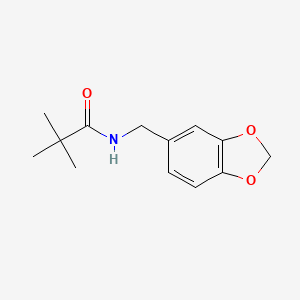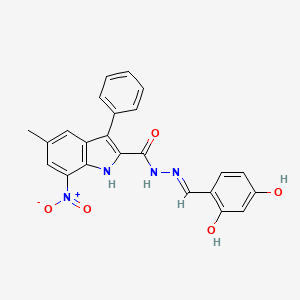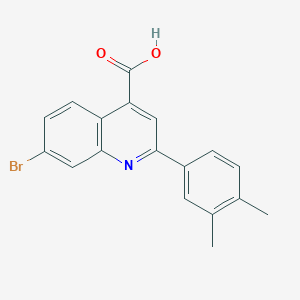![molecular formula C16H17N5 B6057688 1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6057688.png)
1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a heterocyclic organic compound that consists of an imidazole and pyrazole ring fused together, and it has been shown to exhibit a variety of biological activities.
Mecanismo De Acción
The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. Additionally, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole in lab experiments include its high potency and specificity, which make it a useful tool for studying specific biological processes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
For the study of 1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole include further investigation of its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthesis methods for this compound may lead to the discovery of new analogs with improved properties.
Métodos De Síntesis
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole has been achieved through various methods, including the reaction of 3-cyclohexen-1-ylmethyl-1H-pyrazole-5-carbaldehyde and 3-pyridinecarboxylic acid hydrazide in the presence of a catalyst. Other methods involve the use of different reagents and solvents, but the overall goal is to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole has been extensively studied for its potential applications in various scientific fields. For instance, it has been investigated for its anti-cancer properties, where it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-2-5-12(6-3-1)11-21-16-14(10-18-21)19-15(20-16)13-7-4-8-17-9-13/h1-2,4,7-10,12H,3,5-6,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRKGLPTRWGVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2C3=C(C=N2)NC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(4-chloro-2-methylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6057610.png)

![7-(2-fluoro-5-methoxybenzyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6057632.png)
![2-(dimethylamino)-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6057633.png)
![2-methyl-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6057659.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6057663.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6057672.png)
![N-benzyl-4-({4-[(3-hydroxy-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate (salt)](/img/structure/B6057674.png)

![{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B6057683.png)

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B6057699.png)
![N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6057704.png)
